

Spectroscopic Data of Isoasatone A: A Technical Overview

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Compound of Interest

Compound Name: *Isoasatone A*

Cat. No.: *B2700567*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of available scientific literature and databases, specific experimental spectroscopic data (NMR, MS, IR) for **Isoasatone A** could not be retrieved. The following technical guide has been constructed based on established methodologies for the spectroscopic analysis of natural products and serves as a template for the presentation of such data. The tables contain representative data for a compound of similar structural class to illustrate the format, and the experimental protocols are generalized for the analysis of natural products like **Isoasatone A**.

Introduction

Isoasatone A is a natural product whose structure has been determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Infrared (IR) spectroscopy further aids in the identification of key functional groups. This document provides a structured overview of the typical spectroscopic data and experimental protocols associated with the characterization of a complex natural product like **Isoasatone A**.

Spectroscopic Data

The spectroscopic data for a novel compound is typically presented in a tabular format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Table 1: ^1H NMR Spectroscopic Data (Example Data)

Position	δH (ppm)	Multiplicity	J (Hz)
1	3.50	dd	10.5, 4.5
2	1.80	m	
3	4.25	d	8.0
5	5.95	s	
6 α	2.10	dd	12.0, 5.0
6 β	2.35	d	12.0
...
OMe-3'	3.85	s	

Table 2: ^{13}C NMR Spectroscopic Data (Example Data)

Position	δC (ppm)	Type
1	75.2	CH
2	35.8	CH ₂
3	80.1	CH
4	198.5	C
5	130.2	CH
6	40.5	CH ₂
...
OMe-3'	56.3	CH ₃

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRESIMS) is crucial for determining the molecular formula of a compound.

Table 3: Mass Spectrometry Data

Ionization Mode	[M+H] ⁺ (m/z)	[M+Na] ⁺ (m/z)	Molecular Formula
HRESIMS	449.2124	471.1943	C ₂₄ H ₃₂ O ₈

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups within a molecule.

Table 4: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment
3450	O-H stretch
2925	C-H stretch (aliphatic)
1730	C=O stretch (ester)
1685	C=O stretch (α,β-unsaturated ketone)
1640	C=C stretch
1240	C-O stretch

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings.

NMR Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer.

- Instrumentation: Bruker Avance III 500 MHz spectrometer.

- Solvent: Deuterated chloroform (CDCl_3) or methanol (CD_3OD) is commonly used.
- Referencing: Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal or tetramethylsilane (TMS) as an internal standard.
- ^1H NMR: Spectra are acquired with 32 scans, a spectral width of 10 ppm, and a relaxation delay of 1.0 s.
- ^{13}C NMR: Spectra are acquired with 1024 scans, a spectral width of 220 ppm, and a relaxation delay of 2.0 s.
- 2D NMR: COSY, HSQC, and HMBC experiments are performed using standard Bruker pulse programs to establish connectivities.

Mass Spectrometry

HRESIMS data is acquired to determine the elemental composition.

- Instrumentation: Agilent 6545 Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
- Sample Preparation: The sample is dissolved in methanol to a concentration of 10 $\mu\text{g/mL}$.
- Ionization Mode: Data is collected in both positive and negative ion modes.
- Mass Range: The instrument is scanned over a mass range of m/z 100-1000.
- Calibration: The mass spectrometer is calibrated using a standard tuning mix to ensure high mass accuracy.

Infrared Spectroscopy

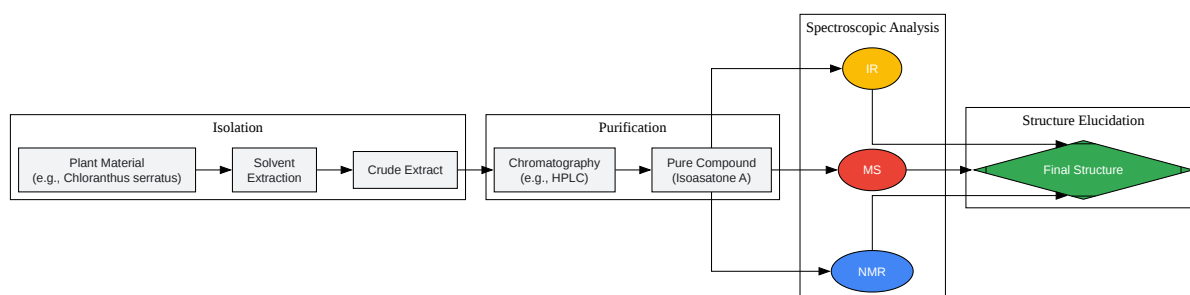
IR spectra are recorded to identify functional groups.

- Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer.
- Sample Preparation: A thin film of the sample is prepared by dissolving a small amount in a volatile solvent (e.g., chloroform) and allowing the solvent to evaporate on a KBr plate.

- Data Acquisition: The spectrum is recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

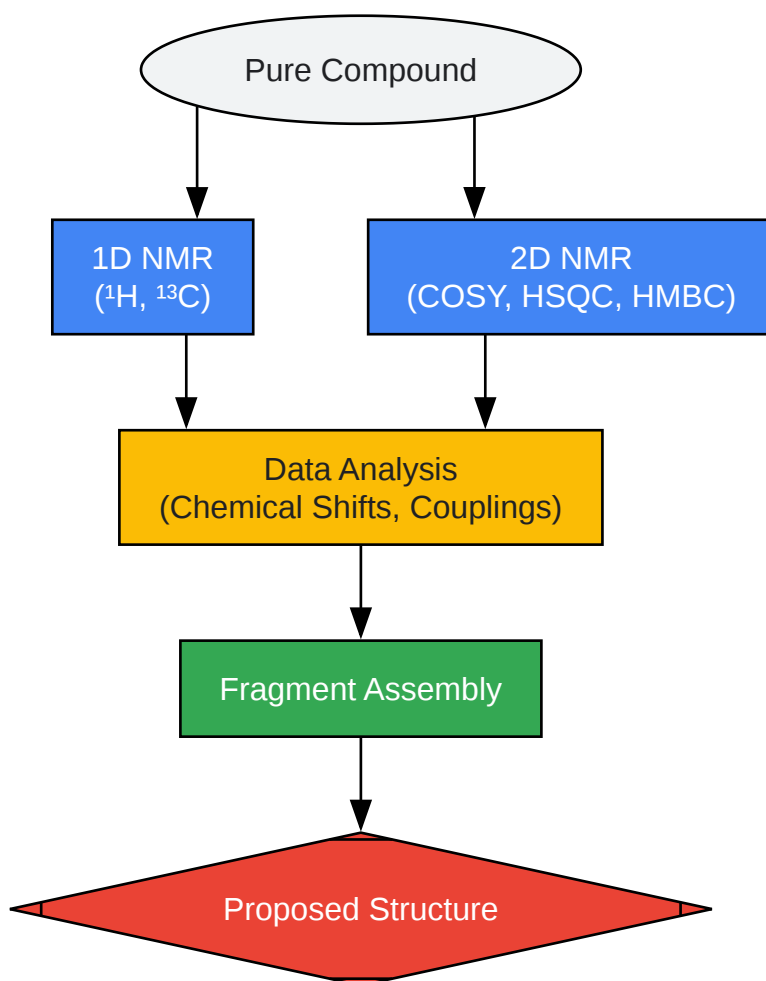
Visualization of Workflows

The following diagrams illustrate the typical workflows for the spectroscopic analysis of a natural product.



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Caption: General workflow for the isolation and structural elucidation of a natural product.



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Caption: Workflow for structure elucidation using NMR spectroscopy.

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